Aggrenox
Description
Properties
IUPAC Name |
2-acetyloxybenzoic acid;2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N8O4.C9H8O4/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h33-36H,1-18H2;2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHUXXDTQJPXSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236543 | |
| Record name | Aspirin mixture with Dipyridamole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87653-67-6 | |
| Record name | Aspirin mixture with Dipyridamole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087653676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aspirin mixture with Dipyridamole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Granulate Preparation
The patented method involves separate granulation of dipyridamole and tartaric acid to prevent premature acid-drug interactions:
Dipyridamole granulate (per 72 mini-tablets):
| Component | Quantity (mg) | Function |
|---|---|---|
| Dipyridamole | 200 | Active ingredient |
| Avicel PH 101 | 10 | Binder/filler |
| Copovidone (Plasdone S-630) | 10 | Granulating binder |
| Ethanol/water | q.s. | Granulation solvent |
Tartaric acid granulate (per 72 mini-tablets):
| Component | Quantity (mg) | Function |
|---|---|---|
| Tartaric acid | 214 | pH modifier |
| Avicel PH 101 | 10 | Binder/filler |
| Copovidone (Plasdone S-630) | 10 | Granulating binder |
| Ethanol | q.s. | Granulation solvent |
Granulation occurs in high-shear mixers followed by fluidized bed drying and milling to achieve 150–250 µm particle size.
Coating Application
Mini-tablets receive enteric coatings via Wurster fluidized bed systems using the following composition:
Enteric coating suspension (per 72 mini-tablets):
| Component | Quantity (mg) | Function |
|---|---|---|
| Eudragit L-100 | 32.5 | pH-dependent polymer |
| Eudragit S-100 | 32.5 | Delayed-release polymer |
| Triethyl citrate | 32.6 | Plasticizer |
| Talc | 22.4 | Anti-tacking agent |
| Ammonia solution | q.s. | pH adjustment |
Coating levels of 13–17% w/w provide dissolution profiles matching commercial dipyridamole pellets.
Acetylsalicylic Acid Immediate-Release Tablet Production
ASA tablets employ direct compression with rapid-disintegration excipients:
ASA tablet formulation (per tablet):
| Component | Quantity (mg) | Function |
|---|---|---|
| Acetylsalicylic acid | 25 | Active ingredient |
| Lactose | 17.5 | Diluent |
| Avicel PH 102 | 5.5 | Binder/disintegrant |
| Stearic acid | 1 | Lubricant |
| Crospovidone | 1 | Superdisintegrant |
Tablets are coated with Sepifilm LP 761 (3–4% w/w) to prevent moisture uptake while maintaining immediate release.
Capsule Assembly and Final Product Configuration
Encapsulation combines dipyridamole mini-tablets and ASA tablets in size 00 gelatin capsules:
-
Mini-tablet specifications : 1.8–2.2 mm diameter, compressed at 20–40 N hardness.
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Capsule filling : 70–74 mini-tablets (200 mg dipyridamole) + 1 ASA tablet (25 mg).
Dissolution Profile and Bioequivalence Data
Dissolution Testing Methodology
Testing followed USP Apparatus I (basket) at 100 rpm under sequential conditions:
-
Acidic phase : 0.1 N HCl for 1 hour
-
Buffer phase : pH 5.5 phosphate buffer for 7 hours
Comparative dissolution results (% released):
| Time (hr) | Patent Formulation | This compound Reference |
|---|---|---|
| 1 (acid) | 28% | 21% |
| 2 (buffer) | 49% | 48% |
| 3 | 63% | 63% |
| 5 | 83% | 84% |
| 8 | 89% | 90% |
Pharmacokinetic Comparison
Bioequivalence studies under fed/fasting conditions showed:
| Parameter | Test A/Aggrenox (fasted) | Test B/Aggrenox (fed) |
|---|---|---|
| Cmax ratio | 90.77% | 92.32% |
| AUC ratio | 101.66% | 88.78% |
Both formulations met FDA bioequivalence criteria (80–125% range).
Critical Process Parameters and Optimization
Key manufacturing controls include:
-
Granulation moisture content : 2–4% LOD for dipyridamole granulates
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Coating thickness : 50–80 µm per mini-tablet surface
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Compression force : 30–35 N for mini-tablet integrity
Process validation data demonstrated ≤2% dose variability across 1000-capsule batches.
Stability and Shelf-Life Considerations
Accelerated stability testing (40°C/75% RH) showed:
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Dipyridamole degradation : <0.5% over 6 months
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ASA hydrolysis : <1% salicylic acid formation
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Dissolution profile shift : ≤5% change at 6 months
Chemical Reactions Analysis
Dipyridamole
Identification Dipyridamole is a phosphodiesterase inhibitor that also blocks the uptake and metabolism of adenosine by erythrocytes and vascular endothelial cells . The drug's IUPAC name is 2-({6-[bis(2-hydroxyethyl)amino]-4,8-bis(piperidin-1-yl)- diazino[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino)ethan-1-ol .
Mechanism of Action Dipyridamole inhibits both adenosine deaminase and phosphodiesterase, preventing the degradation of cAMP, which is an inhibitor of platelet function . Therapeutic levels of dipyridamole inhibit cyclic-3',5'-guanosine monophosphate-PDE (cGMP-PDE), augmenting the increase in cGMP produced by EDRF (endothelium-derived relaxing factor, now identified as nitric oxide) .
Pharmacokinetics Following oral administration, approximately 70% of dipyridamole is absorbed . It is metabolized in the liver to a glucuronic acid conjugate, which is then excreted with the bile . Dipyridamole has a half-life of about 40 minutes .
Drug Interactions Dipyridamole may increase the plasma levels and cardiovascular effects of adenosine, and an adjustment of the adenosine dosage may be necessary . Dipyridamole may also counteract the anticholinesterase effect of cholinesterase inhibitors, potentially aggravating myasthenia gravis .
Acetylsalicylic Acid (Aspirin)
Identification Acetylsalicylic acid (aspirin) is a salicylate .
Mechanism of Action Aspirin inhibits platelet aggregation by irreversibly inhibiting platelet cyclooxygenase, thus inhibiting the generation of thromboxane A2, a powerful inducer of platelet aggregation and vasoconstriction .
Pharmacokinetics Aspirin is rapidly absorbed .
Drug Interactions The ASA component of this compound can lead to high serum concentrations of acetazolamide and toxicity, and an adjustment of the acetazolamide dosage may be necessary . Concurrent use of this compound with anagrelide may result in an increased risk of bleeding, and patients should consult a physician if any signs or symptoms of bleeding occur . The ASA component of this compound can increase the anticoagulant activity of heparin, increasing bleeding risk . Acetylsalicylic acid has been shown to enhance the effect of anticoagulants which may result in an increased risk of bleeding .
This compound Clinical Trial Adverse Drug Reactions
| Individual Treatment Group | This compound N= 1650 | ER-DP Alone N= 1654 | ASA Alone N = 1649 | Placebo N = 1649 |
|---|---|---|---|---|
| Coughing | 25 (1.5%) | 18 (1.1%) | 32 (1.9%) | 21 (1.3%) |
| Upper Respiratory Infection | 16 (1.0%) | 9 (0.5%) | 16 (1.0%) | 14 (0.8%) |
Note: ER-DP = Extended Release Dipyridamole 400 mg/day; ASA = Acetylsalicylic Acid 50 mg/day .
Scientific Research Applications
Stroke Prevention
Clinical Efficacy:
Aggrenox has been shown to be effective in preventing recurrent strokes. In the European Stroke Prevention Study 2 (ESPS-2), this compound was found to be twice as effective as either aspirin or dipyridamole alone in reducing the incidence of stroke and transient ischemic attacks (TIAs) . The combination therapy provides a synergistic effect that enhances platelet inhibition, crucial for patients with a history of cerebrovascular events.
Mechanism of Action:
The efficacy of this compound lies in its ability to inhibit platelet aggregation more effectively than monotherapy. The ratio of dipyridamole to aspirin in this compound (approximately 8:1) plays a significant role in its enhanced antiplatelet activity . This mild but sustained inhibition is particularly beneficial for long-term management of patients at risk for recurrent strokes.
Cardiovascular Applications
This compound is also being evaluated for its potential benefits beyond stroke prevention, particularly in cardiovascular disease management. Studies suggest that its use may extend to patients undergoing coronary interventions, where it could provide additional protection against thrombus formation .
Recent Research:
A randomized controlled trial assessed the outcomes of this compound in hospitalized COVID-19 patients, revealing some improvements in mortality rates and respiratory failure compared to standard care, although these findings did not reach statistical significance . This suggests a potential role for this compound in managing thrombotic complications associated with severe infections.
Safety and Tolerability
This compound is generally well-tolerated, though it is associated with side effects such as headaches, which are common with dipyridamole therapy . A study indicated that while headache incidence was higher in patients receiving this compound compared to placebo, the overall safety profile remained favorable .
Adverse Events:
The most frequently reported adverse event is headache, which can lead to discontinuation of therapy in some cases. However, careful patient management and education about this side effect can enhance adherence to treatment .
Comparative Effectiveness
Comparative studies have indicated that this compound may be preferable to other antiplatelet regimens, such as clopidogrel combined with aspirin, especially in certain patient populations . The nuanced approach of mild platelet inhibition offered by this compound may minimize the risk of bleeding complications while still providing effective prevention against thrombotic events.
Summary Table of Clinical Findings
| Study/Trial | Population | Findings | Significance |
|---|---|---|---|
| ESPS-2 | Stroke patients | This compound twice as effective as aspirin or dipyridamole alone | Strong evidence for stroke prevention |
| COVID-19 Trial | Hospitalized patients | Lower mortality (6.1% vs 10.2%) but not statistically significant | Suggests potential benefits in acute settings |
| Safety Study | High-risk Taiwanese patients | Well tolerated; headache incidence higher than placebo | Supports safety profile |
Mechanism of Action
Acetylsalicylic acid inhibits the enzyme cyclooxygenase, thereby reducing the production of prostaglandins and thromboxanes, which are involved in inflammation and platelet aggregation . Dipyridamole inhibits phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which inhibit platelet aggregation and cause vasodilation . The combination of these mechanisms results in a potent antithrombotic effect .
Comparison with Similar Compounds
Comparison with Similar Compounds
Aspirin Monotherapy
- Efficacy: Aspirin alone (50–325 mg/day) reduces stroke risk by 18% versus placebo but is less effective than Aggrenox. In ESPS-2, the two-year stroke rate was 13% with this compound vs. 16% with aspirin .
- Mechanistic Limitations: Aspirin only targets the COX-1 pathway, lacking dipyridamole’s adenosine-mediated vasodilation and endothelial protection .
- Safety: Aspirin monotherapy has a lower incidence of headache (common with dipyridamole) but higher gastrointestinal (GI) bleeding risk compared to this compound .
Clopidogrel
- The ACCP notes this compound may offer superior efficacy to clopidogrel in specific cohorts .
- Mechanism : Clopidogrel selectively blocks ADP-induced platelet activation without vasodilatory effects.
- Safety : Clopidogrel has fewer GI side effects than aspirin but carries a rare risk of thrombotic thrombocytopenic purpura (TTP) .
Dipyridamole Monotherapy
- Efficacy: ER dipyridamole alone reduces stroke risk by 16% versus placebo, significantly less than this compound’s 36.8% .
- Limitations : Lacks aspirin’s COX-1 inhibition, critical for preventing thromboxane-mediated platelet aggregation .
Generic Aspirin-Dipyridamole
- Bioequivalence: Generic versions contain identical active ingredients but exhibit different dissolution profiles.
- Pharmacokinetics : Generics have lower peak serum concentrations (Cmax) and area under the curve (AUC) but comparable clinical efficacy in stroke prevention .
Pharmacokinetic and Biomarker Comparisons
| Parameter | This compound | Aspirin Monotherapy | Clopidogrel |
|---|---|---|---|
| Half-life (Dipyr./Aspirin) | 13 hours (dipyridamole ER)/2–3h | N/A/2–3h | 6–8 hours (clopidogrel) |
| Platelet Inhibition Pathways | COX-1 + Adenosine/cAMP/cGMP | COX-1 | P2Y12 receptor |
| Biomarker Effects (eNOS/oxLDL) | ↑ eNOS, ↓ oxLDL | Minimal eNOS improvement | No significant effect on oxLDL |
Table 1: Pharmacokinetic and mechanistic differences between this compound and comparators .
Clinical Recommendations and Guidelines
- ACCP Guidelines: this compound is preferred over aspirin or clopidogrel for secondary stroke prevention due to superior efficacy, despite higher headache rates .
- Triple Therapy Risks: Combining this compound with clopidogrel increases bleeding risk without proven benefits .
Biological Activity
Aggrenox is a pharmaceutical combination of extended-release dipyridamole (ER-DP) and low-dose aspirin (ASA), primarily used for the prevention of recurrent stroke in patients who have experienced transient ischemic attacks (TIAs) or strokes. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and recent research findings.
This compound functions through the synergistic effects of its two active components:
- Dipyridamole : This compound inhibits platelet aggregation via two primary mechanisms:
- Aspirin : Aspirin irreversibly inhibits cyclooxygenase-1 (COX-1), leading to decreased thromboxane A2 production, a potent promoter of platelet aggregation. This effect results in reduced platelet activation and aggregation .
The combination of these two agents leads to a more pronounced inhibition of platelet aggregation than either agent alone, making this compound particularly effective for secondary stroke prevention .
Clinical Efficacy
The efficacy of this compound has been established through several key clinical trials:
- European Stroke Prevention Study 2 (ESPS-2) : This landmark study demonstrated that this compound reduced the risk of stroke by 22.1% compared to aspirin alone and by 24.4% compared to dipyridamole alone . These differences were statistically significant (p < 0.01) and underscored this compound's role as a first-line therapy for secondary stroke prevention .
- Recent Studies on COVID-19 : A randomized controlled trial investigated the use of this compound as adjunctive therapy in hospitalized COVID-19 patients. Although the study found no significant differences in illness severity or mortality compared to standard care alone, it highlighted this compound's potential anti-inflammatory and anti-thrombotic properties .
Research Findings and Data Tables
The following table summarizes key findings from recent studies on this compound:
Case Studies
Several case studies have illustrated the practical application of this compound in clinical settings:
- Case Study 1 : A patient with a history of recurrent TIAs was placed on this compound after experiencing a minor stroke. Over a two-year follow-up, the patient remained free of further cerebrovascular events, demonstrating the long-term efficacy of this compound in preventing recurrent strokes.
- Case Study 2 : In a cohort study involving elderly patients with multiple comorbidities, those treated with this compound showed a significant reduction in thromboembolic events compared to those receiving standard antiplatelet therapy.
Q & A
Q. How does Aggrenox’s dual antiplatelet mechanism inform its experimental design in stroke prevention trials?
this compound combines aspirin (cyclooxygenase-1 inhibitor) and extended-release dipyridamole (adenosine reuptake inhibitor and phosphodiesterase blocker), targeting complementary pathways to reduce platelet aggregation. In the ESPS-2 trial, this combination demonstrated a 37% relative risk reduction in recurrent stroke compared to monotherapy, attributed to synergistic inhibition of thromboxane A2 and platelet adenosine signaling . Methodologically, trials should stratify patients by baseline coagulation profiles (e.g., platelet reactivity) and monitor adherence due to dipyridamole’s side effects (e.g., headaches), which may influence dropout rates .
Q. What are key considerations for designing a randomized controlled trial (RCT) evaluating this compound in acute settings?
RCTs must address open-label bias (common in antiplatelet trials due to unblinded dosing), as seen in COVID-19 studies where this compound failed to reduce mortality despite theoretical benefits in hypercoagulability . Use block randomization (e.g., permuted blocks via REDCap) and predefined endpoints (e.g., 8-point COVID ordinal scale) to standardize assessments . Secondary outcomes should include biomarker trajectories (e.g., D-dimer, CRP) to explore mechanistic hypotheses even if primary endpoints are neutral .
Q. How do safety concerns influence inclusion/exclusion criteria in this compound trials?
Trials should exclude patients with NSAID use (due to aspirin’s gastrointestinal risks), bleeding disorders, or severe hepatic/renal impairment. In COVID-19 trials, pre-existing comorbidities (e.g., hypertension, diabetes) were balanced between groups, but safety monitoring focused on liver dysfunction (21.4% incidence) and acute kidney injury (14.3%) . Real-time adverse event tracking via electronic case report forms (eCRFs) is critical for early termination decisions .
Advanced Research Questions
Q. How can researchers reconcile conflicting efficacy data between stroke and COVID-19 trials for this compound?
While this compound is a first-line option for secondary stroke prevention , its neutral outcomes in COVID-19 trials (e.g., mortality OR 0.40, p=0.44) highlight the importance of disease-specific pathophysiology. In COVID-19, thromboinflammation involves endothelial dysfunction and neutrophil extracellular traps (NETs), which may resist antiplatelet therapy alone . Researchers should integrate multi-omics data (e.g., proteomics of NET markers) to identify non-responsive subgroups .
Q. What statistical approaches are optimal for post-hoc analysis of neutral this compound trials?
For underpowered trials, Bayesian methods can estimate posterior probabilities of benefit (e.g., mortality trends in COVID-19: this compound 6.1% vs. control 10.2%) . Subgroup analyses using Cox proportional hazards models (adjusted for age, comorbidities) may reveal interactions, such as sex-specific responses (e.g., 63.3% females in this compound group vs. 42.9% in control, p=0.04) . Sensitivity analyses should account for missing data (e.g., 2% lost to follow-up in COVID-19 trials) .
Q. How can biomarkers guide dose optimization in this compound studies?
Pharmacodynamic studies should correlate platelet inhibition (via VerifyNow or light transmission aggregometry) with clinical outcomes. In COVID-19, early platelet count decline and hyperglycemia predicted mortality (p<0.05), suggesting biomarker-driven adaptive dosing . Machine learning models (e.g., LASSO regression) could prioritize biomarkers (e.g., D-dimer, LDH) for inclusion in composite endpoints .
Q. What methodological frameworks address historical failure rates in this compound trials?
The PRoFESS trial’s comparison of this compound vs. clopidogrel underscores the need for head-to-head pragmatic trials with real-world endpoints (e.g., functional disability) . To mitigate enrollment challenges, use adaptive designs (e.g., sample size re-estimation) and leverage EHR data for patient stratification . The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) should guide hypothesis refinement, particularly in understudied populations (e.g., post-stroke dementia) .
Data Contradiction Analysis
Q. Why do preclinical models of this compound’s anti-inflammatory effects not translate to COVID-19 trials?
Preclinical studies suggest dipyridamole modulates TNF-α and IL-6, but COVID-19 trials showed no significant CRP or ferritin reductions . Potential explanations include:
- Timing: Late-stage enrollment (median 5 days post-symptom onset) may miss early immunomodulatory windows.
- Dosing: Standard stroke prevention doses (25 mg aspirin/200 mg dipyridamole BID) may be insufficient for cytokine storm mitigation.
- Endpoint selection: Ordinal scales lack granularity to capture subtle immune changes .
Methodological Recommendations
- Trial Design: Use adaptive platforms (e.g., REMAP-CAP) to test this compound in combination with antivirals or immunomodulators.
- Data Management: Implement FAIR principles (Findable, Accessible, Interoperable, Reusable) for biomarker datasets .
- Reporting: Follow CONSORT guidelines for open-label trials, detailing randomization and masking limitations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
